molecular formula C9H8FN3 B6239569 6-fluoro-4-methylquinazolin-2-amine CAS No. 171003-71-7

6-fluoro-4-methylquinazolin-2-amine

Cat. No.: B6239569
CAS No.: 171003-71-7
M. Wt: 177.18 g/mol
InChI Key: XZHOMCBJJSTAHK-UHFFFAOYSA-N
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Description

6-fluoro-4-methylquinazolin-2-amine is a synthetic organic compound with the molecular formula C9H8FN3. It belongs to the quinazoline family, which is known for its diverse biological activities. This compound is characterized by the presence of a fluorine atom at the 6th position and a methyl group at the 4th position on the quinazoline ring, along with an amine group at the 2nd position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-4-methylquinazolin-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methyl-2-nitroaniline and 2-fluorobenzoyl chloride.

    Nitration: The 4-methyl-2-nitroaniline undergoes nitration to introduce the nitro group.

    Reduction: The nitro group is then reduced to an amine group using reducing agents like iron powder and hydrochloric acid.

    Cyclization: The intermediate product undergoes cyclization with 2-fluorobenzoyl chloride in the presence of a base such as sodium hydroxide to form the quinazoline ring.

    Purification: The final product is purified using recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time.

Chemical Reactions Analysis

Types of Reactions

6-fluoro-4-methylquinazolin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).

Major Products

    Oxidation: Quinazoline N-oxides.

    Reduction: Various amine derivatives.

    Substitution: Compounds with different functional groups replacing the fluorine atom.

Scientific Research Applications

6-fluoro-4-methylquinazolin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    4-methylquinazolin-2-amine: Lacks the fluorine atom at the 6th position.

    6-chloro-4-methylquinazolin-2-amine: Contains a chlorine atom instead of fluorine.

    6-fluoroquinazolin-2-amine: Does not have the methyl group at the 4th position.

Uniqueness

6-fluoro-4-methylquinazolin-2-amine is unique due to the specific combination of a fluorine atom at the 6th position and a methyl group at the 4th position on the quinazoline ring. This unique structure can result in distinct biological activities and chemical reactivity compared to its analogs.

Properties

CAS No.

171003-71-7

Molecular Formula

C9H8FN3

Molecular Weight

177.18 g/mol

IUPAC Name

6-fluoro-4-methylquinazolin-2-amine

InChI

InChI=1S/C9H8FN3/c1-5-7-4-6(10)2-3-8(7)13-9(11)12-5/h2-4H,1H3,(H2,11,12,13)

InChI Key

XZHOMCBJJSTAHK-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C(C=CC2=NC(=N1)N)F

Purity

0

Origin of Product

United States

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